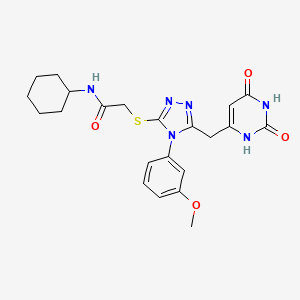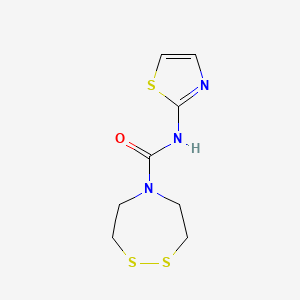![molecular formula C20H15N3O2S B2467268 N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797860-49-1](/img/structure/B2467268.png)
N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide, also known as MPT0B390, is a novel compound that has gained attention in the scientific community due to its potential use in cancer treatment. This compound was first synthesized in 2015 by a research team from the National Health Research Institutes of Taiwan. Since then, several studies have been conducted to investigate its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Selective Inhibition of Vascular Endothelial Growth Factor Receptor-2
N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, through their specific enzyme kinetics, offer promising therapeutic avenues for targeting cancer angiogenesis. The significant inhibition of VEGFR-2 highlights their potential in cancer treatment, particularly in human lung and colon carcinoma models where robust in vivo efficacy has been demonstrated. Such selectivity and efficacy underline the compound's role in cancer pharmacology, providing a base for further drug development aimed at malignancies associated with angiogenesis (Borzilleri et al., 2006).
Synthesis and Biological Evaluation of Derivatives
The synthesis of novel compounds incorporating this compound structures has led to the discovery of entities with promising biological activities. Specifically, these compounds have shown antibacterial, antitubercular, and antioxidant properties. The innovative one-pot, three-component microwave-assisted synthesis method utilized in these studies not only emphasizes the compound's versatility but also its potential in developing new therapeutic agents. This methodological advancement, coupled with the compound's varied biological activities, showcases its significant application in medicinal chemistry and drug discovery (Bhoi et al., 2016).
Environmental Applications: Removal of Heavy Metals
Research on this compound derivatives has extended beyond pharmacology into environmental science, particularly in the removal of heavy metals from industrial wastes. Novel magnetic nanoadsorbents synthesized using these compounds have demonstrated high efficiency in adsorbing Zn2+ and Cd2+ ions. This application is particularly relevant in addressing pollution and promoting environmental sustainability. The efficiency, stability, and reusability of these nanoadsorbents highlight the compound's potential in environmental remediation technologies (Zargoosh et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-22-17-12-15(8-9-18(17)26-13)23-20(24)14-5-4-6-16(11-14)25-19-7-2-3-10-21-19/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJQQHSUCQYHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)

![(E)-N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2467196.png)

![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)
![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)

![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)
![(1S,2S,4S)-2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2467206.png)
